molecular formula C10H8BrFN2O2 B13038706 Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13038706
M. Wt: 287.08 g/mol
InChI Key: CVKNWIFEEQAYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach is the bromination and fluorination of the imidazo[1,2-a]pyridine core, followed by esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and automated processes to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C10H8BrFN2O2\text{C}_{10}\text{H}_{8}\text{BrF}\text{N}_{2}\text{O}_{2} and a molecular weight of 287.08 g/mol. The presence of bromine and fluorine substituents enhances its chemical reactivity and biological activity, making it a candidate for drug development (see Table 1 for structural comparisons).

Compound Name Structural Features Unique Aspects
This compoundImidazo[1,2-a]pyridine ring with Br and FPotential for high binding affinity
Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylateSimilar halogenation patternDifferent position of fluorine
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylateBromine at a different positionPotentially different biological activity
Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylateChlorine instead of bromineVariation in reactivity due to halogen type

Research indicates that this compound interacts with various biological targets through enzyme inhibition and modulation of signaling pathways. The compound's halogen substituents are believed to enhance its binding affinity to specific receptors and enzymes.

Enzyme Inhibition Studies

A study focusing on the compound's activity against Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS) revealed that it acts as a weak inhibitor with significant inhibition percentages at varying concentrations. Specifically, it showed approximately 78% inhibition at 10 µM and 20% at 1 µM in an aminoacylation assay (PMC5120670) . This suggests potential applications in treating diseases such as human African trypanosomiasis.

Case Studies

Case Study 1: Trypanosoma brucei Methionyl-tRNA Synthetase Inhibition

In a high-throughput screening assay, this compound was evaluated for its inhibitory effects on TbMetRS. The compound was identified as a promising lead for further optimization due to its structural similarities to known inhibitors while demonstrating moderate potency.

Case Study 2: Antiparasitic Activity

Further investigations into the antiparasitic properties of the compound revealed promising results against various parasitic kinases. The unique scaffold of the imidazo[1,2-a]pyridine structure allows for targeted modifications that could enhance activity against specific parasites (ResearchGate) .

Comparative Analysis with Similar Compounds

To assess the biological activity of this compound relative to structurally similar compounds, several studies have been conducted. The following table summarizes key findings:

Compound IC50 (µM) Biological Target Activity Level
This compound~10TbMetRSModerate
Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate~15TbMetRSModerate
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate~20Various kinasesLower

Properties

Molecular Formula

C10H8BrFN2O2

Molecular Weight

287.08 g/mol

IUPAC Name

ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-9(11)14-6(12)4-3-5-7(14)13-8/h3-5H,2H2,1H3

InChI Key

CVKNWIFEEQAYGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=N1)C=CC=C2F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.